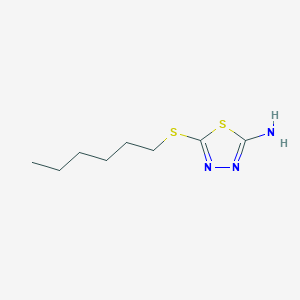

5-(Hexylthio)-1,3,4-thiadiazol-2-amine

描述

Structure

3D Structure

属性

CAS 编号 |

61516-63-0 |

|---|---|

分子式 |

C8H15N3S2 |

分子量 |

217.4 g/mol |

IUPAC 名称 |

5-hexylsulfanyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H15N3S2/c1-2-3-4-5-6-12-8-11-10-7(9)13-8/h2-6H2,1H3,(H2,9,10) |

InChI 键 |

NSOOBCMKNXDQHP-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCSC1=NN=C(S1)N |

溶解度 |

= [ug/mL] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Hexylthio 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core

The 1,3,4-thiadiazole ring is a significant pharmacophore, and numerous methods have been established for its synthesis. nih.gov These routes often involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

The cyclization of thiosemicarbazides and their derivatives is one of the most efficient and widely utilized methods for constructing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold. sbq.org.br This process involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, which provides the carbon atom for the C5 position of the ring. The reaction typically proceeds via an acylthiosemicarbazide intermediate.

The proposed mechanism begins with a nucleophilic attack from the thiosemicarbazide nitrogen onto the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.br The sulfur atom then attacks the carbonyl, leading to cyclization and the formation of an intermediate that dehydrates to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various dehydrating and cyclizing agents can be employed to facilitate this transformation, including phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and p-toluenesulfonyl chloride (TsCl). ptfarm.plnih.govjocpr.com The choice of reaction medium, such as acidic or alkaline conditions, can significantly influence the reaction pathway. ptfarm.pl For instance, cyclization of acylthiosemicarbazide derivatives in an acid medium typically yields 1,3,4-thiadiazoles, whereas alkaline conditions may favor the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl A one-pot synthesis method using polyphosphate ester (PPE) has also been developed, which avoids the use of more toxic reagents like POCl₃. nih.govmdpi.com

| Starting Material | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide + Aromatic Carboxylic Acid | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |

| Acylthiosemicarbazide derivatives | Conc. H₂SO₄ or 25% HCl | 1,3,4-Thiadiazole derivatives | ptfarm.pl |

| Thiosemicarbazide Resin | p-TsCl, Pyridine | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole | nih.govacs.org |

| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

Condensation reactions provide another versatile route to the 1,3,4-thiadiazole core. Thiosemicarbazones, formed by the condensation of thiosemicarbazide with aldehydes, are common intermediates. sbq.org.br A transition-metal-free sequential synthesis involves the condensation of thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C–S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. acs.orgorganic-chemistry.org This method is efficient and scalable, accommodating a variety of aromatic and aliphatic aldehydes. acs.org

Acid hydrazides (acylhydrazines) are valuable precursors for synthesizing 1,3,4-thiadiazoles. bu.edu.eg A prevalent method involves reacting an acid hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). bu.edu.egnih.gov This reaction typically proceeds in two steps: first, the formation of a potassium dithiocarbazinate salt, which is then cyclized to form the thiadiazole ring. sbq.org.brnih.gov

Another approach involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which can then be cyclized under acidic conditions. sbq.org.br A one-pot method has been developed using carboxylic acid hydrazides and trimethylsilyl (B98337) isothiocyanate (TMSNCS), followed by cyclodehydration in an acidic medium, to produce 2-amino-1,3,4-thiadiazoles in high yields. rsc.org More recently, a method using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S) to directly couple acyl hydrazines with primary nitroalkanes has been reported, offering a mild and modular synthesis for multi-functionalized 1,3,4-thiadiazoles. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Acid Hydrazide | Carbon Disulfide (CS₂) | KOH, Ethanol (B145695) | Potassium dithiocarbazinate salt (intermediate) | bu.edu.egnih.gov |

| Carboxylic Acid Hydrazide | Trimethylsilyl isothiocyanate (TMSNCS) | Acidic conditions | 2-Amino-1,3,4-thiadiazole | rsc.org |

| Acid Hydrazide | Ammonium (B1175870) thiocyanate | Conc. H₂SO₄ (for cyclization) | 2-Amino-5-substituted-1,3,4-thiadiazole | chemmethod.com |

| Acyl Hydrazine (B178648) | Primary Nitroalkane | S₈, Na₂S·9H₂O | Multi-functionalized 1,3,4-thiadiazole | nih.gov |

Beyond the primary routes, other methods for synthesizing the 1,3,4-thiadiazole ring exist. These include the conversion of 1,3,4-oxadiazoles into their thiadiazole counterparts, often by heating with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. sbq.org.br Additionally, electrochemical synthesis provides a facile and cost-effective method for forming S-S and S-C bonds, leading to new 1,3,4-thiadiazole derivatives. nih.gov For example, constant current electrolysis of 2-amino-5-mercapto-1,3,4-thiadiazole can be used to synthesize disulfide-bridged dimers. nih.gov

Synthesis of 2-Amino-1,3,4-thiadiazole Precursors

The most direct precursor for 5-(Hexylthio)-1,3,4-thiadiazol-2-amine is 2-amino-5-mercapto-1,3,4-thiadiazole (also known as 5-amino-1,3,4-thiadiazole-2-thiol). This key intermediate is commonly synthesized by the cyclization of thiosemicarbazide with carbon disulfide (CS₂) in a basic medium. rdd.edu.iqresearchgate.net The reaction is typically carried out in the presence of a base such as anhydrous sodium carbonate or potassium hydroxide in an alcoholic solvent. researchgate.netconnectjournals.com The process involves the formation of a dithiocarbazinate salt, which upon heating, cyclizes. connectjournals.com Subsequent acidification of the reaction mixture precipitates the desired 2-amino-5-mercapto-1,3,4-thiadiazole. rdd.edu.iq An alternative patented process describes this reaction in an aqueous phase in the presence of an ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole to achieve very high yields. google.com

Derivatization Strategies for Incorporating the Hexylthio Moiety

The final step in the synthesis of this compound is the introduction of the hexylthio group at the C5 position. This is achieved through a nucleophilic substitution reaction (S-alkylation) on the 2-amino-5-mercapto-1,3,4-thiadiazole precursor.

The reaction proceeds via an Sₙ2 mechanism. rdd.edu.iq The thiol group of the precursor is first deprotonated with a base, such as potassium hydroxide (KOH), to form the more nucleophilic thiolate anion (RS⁻). rdd.edu.iq This thiolate then attacks a primary alkyl halide, in this case, a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane), displacing the halide and forming the thioether linkage. rdd.edu.iq The regioselective alkylation of the exocyclic sulfur atom is generally favored under these conditions. researchgate.net

| Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Hexyl Halide (e.g., 1-Bromohexane) | KOH / Ethanol | This compound | rdd.edu.iq |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Various Alkyl Halides | Anhydrous K₂CO₃ / Dry Acetone | 5-Amino-2-alkylthio-1,3,4-thiadiazoles | researchgate.net |

| Phenylthiosemicarbazide + CS₂ | Various Alkyl Halides | One-pot synthesis | 2-Phenylamino-5-alkylthio-1,3,4-thiadiazole | researchgate.net |

Thiolation/Thioetherification Reactions

The most direct and common method for the synthesis of this compound is through the S-alkylation (thioetherification) of its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole. This nucleophilic substitution reaction involves the deprotonation of the thiol group to form a thiolate anion, which then attacks an alkylating agent, in this case, a hexyl halide.

The general reaction is as follows:

Starting Material: 2-amino-5-mercapto-1,3,4-thiadiazole

Alkylating Agent: 1-Hexyl bromide (or other hexyl halides)

Product: this compound

This reaction is widely applicable for the preparation of various 5-alkylthio-1,3,4-thiadiazole derivatives. The reactivity of the thiol group allows for regioselective alkylation at the sulfur atom under appropriate basic conditions.

Strategies for Introducing Long-Chain Alkylthio Groups

The introduction of a long-chain alkylthio group, such as a hexyl group, onto the 1,3,4-thiadiazole core follows the principles of S-alkylation of heterocyclic thiols. Key to this strategy is the selection of a suitable hexyl-containing electrophile and reaction conditions that favor the formation of the thioether bond.

Commonly Used Hexylating Agents:

| Alkylating Agent | Reactivity |

| 1-Hexyl bromide | Good reactivity, commonly used. |

| 1-Hexyl iodide | More reactive than the bromide, but also more expensive. |

| 1-Hexyl chloride | Less reactive, may require more forcing conditions. |

The choice of the hexyl halide can influence the reaction rate and yield, with the reactivity order being I > Br > Cl.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

Solvent Effects and Catalysis

The choice of solvent plays a crucial role in the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.

Table of Solvent Effects on S-Alkylation of Mercaptothiadiazoles:

| Solvent | Polarity | Typical Reaction Conditions | Notes |

| Acetone | Polar aprotic | Room temperature to reflux, with a base like K₂CO₃. researchgate.net | Good for dissolving reactants and facilitating the reaction. |

| Ethanol | Polar protic | Often used with a base like sodium ethoxide or NaOH. | Can also act as a nucleophile, potentially leading to side products. |

| Dimethylformamide (DMF) | Polar aprotic | Room temperature to gentle heating. | Excellent solvent for this type of reaction, but can be difficult to remove. |

| Acetonitrile | Polar aprotic | Room temperature to reflux. | A good alternative to DMF. |

The use of a base is essential to deprotonate the thiol group, forming the more nucleophilic thiolate anion. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethylamine (B128534) (Et₃N). sid.ir In some cases, phase transfer catalysts can be employed to enhance the reaction rate, especially in biphasic systems.

Temperature and Time Parameters

The reaction temperature and duration are critical for maximizing the yield and minimizing the formation of byproducts.

Temperature: S-alkylation reactions of this type are often carried out at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. For the introduction of a hexyl group, gentle heating may be required to ensure a reasonable reaction rate.

Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the alkylating agent and the reaction temperature. Progress of the reaction is typically monitored by thin-layer chromatography (TLC).

Optimization of these parameters is crucial for achieving high conversion of the starting material to the desired product.

Yield Enhancement and Purity Considerations

To enhance the yield and purity of this compound, several factors should be considered:

Stoichiometry: Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess should be avoided to prevent potential N-alkylation side reactions.

Purity of Reactants: The purity of 2-amino-5-mercapto-1,3,4-thiadiazole and the hexyl halide is important for obtaining a clean product.

Work-up and Purification: After the reaction is complete, a standard work-up procedure involving extraction and washing is typically employed. The crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product in high purity.

Post-Synthetic Modifications of this compound

The 2-amino group on the this compound scaffold is a versatile functional handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Potential Post-Synthetic Modifications:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification is useful for introducing a variety of functional groups.

Schiff Base Formation: Condensation of the amino group with various aldehydes or ketones leads to the formation of Schiff bases (imines). sphinxsai.comresearchgate.netresearchgate.net These reactions are typically carried out in a suitable solvent like ethanol with catalytic amounts of acid.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of other functional groups. rdd.edu.iqresearchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides can yield sulfonamides, which are an important class of compounds in medicinal chemistry.

These modifications highlight the utility of this compound as a building block for the synthesis of more complex molecules.

Modifications at the Amino Group (e.g., Acylation, Alkylation)

The exocyclic amino group at the C2 position is a key functional handle for derivatization. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of sulfonamides and Schiff bases, leading to the creation of molecules with diverse chemical properties. nih.govresearchgate.net

Acylation: The amino group readily undergoes acylation with various acylating agents like acid chlorides, anhydrides, and carboxylic acids. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. acs.org Similarly, chloroacetyl chloride has been used to acylate related 2-amino-1,3,4-thiadiazole structures, producing N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives. researchgate.netresearchgate.net These reactions are typically performed in an appropriate solvent, sometimes with a base to neutralize the acid byproduct.

Sulfonamide Formation: A significant modification of the amino group involves its reaction with sulfonyl chlorides to form sulfonamides. This transformation is crucial in medicinal chemistry. The synthesis often involves reacting the 2-amino-1,3,4-thiadiazole scaffold with various aromatic or heterocyclic sulfonyl chlorides. nih.govrsc.org This reaction expands the molecular structure by introducing the sulfonyl group, which can significantly alter the compound's physicochemical and biological properties. tandfonline.com

Schiff Base Formation: The primary amino group can condense with various aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. researchgate.net The formation of Schiff bases introduces a C=N double bond and allows for the incorporation of a wide range of substituents derived from the carbonyl compound, leading to the synthesis of hybrid molecules with extended conjugation. chemrevlett.comsphinxsai.commdpi.com

Alkylation: While the alkylation of the thiol precursor is the standard method to synthesize 5-alkylthio derivatives, direct N-alkylation of the amino group on the this compound ring is also a possible, though less commonly reported, modification.

Table 1: Summary of Modifications at the Amino Group

| Reaction Type | Reagent Example(s) | Product Type |

|---|---|---|

| Acylation | Acetic anhydride, Chloroacetyl chloride | N-acyl-5-(hexylthio)-1,3,4-thiadiazol-2-amine |

| Sulfonamide Formation | Benzenesulfonyl chloride | N-sulfonyl-5-(hexylthio)-1,3,4-thiadiazol-2-amine |

| Schiff Base Formation | Substituted benzaldehydes | N-(arylmethylidene)-5-(hexylthio)-1,3,4-thiadiazol-2-amine |

Modifications at the Hexylthio Group

The 5-(hexylthio) group, an S-alkyl substituent, is generally more stable and less reactive compared to the amino group or a thiol precursor. Direct modifications on this part of the molecule are not commonly pursued in synthetic strategies.

The thioether linkage is robust under many reaction conditions used to modify the amino group. However, certain chemical transformations could theoretically be employed:

Oxidation: The sulfur atom in the hexylthio group is susceptible to oxidation. Strong oxidizing agents could potentially convert the thioether to a sulfoxide (B87167) or a sulfone. This transformation would significantly increase the polarity of the molecule.

Cleavage/Substitution: While the C-S bond is generally stable, certain reagents or reaction conditions, such as the use of strong reducing agents or specific catalysts, could potentially lead to its cleavage, although this is not a typical synthetic route.

Research on the functionalization of related compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) has focused on using the sulfur atom as a nucleophile to react with dihalogenoalkanes, forming ω-haloalkylthio derivatives. nih.govmdpi.com These derivatives then serve as alkylating agents themselves, demonstrating a strategy where the thioether linkage is pre-functionalized for subsequent reactions rather than being modified after its formation. nih.govmdpi.com

Formation of Conjugates and Hybrid Molecules

The reactive amino group of this compound is an excellent anchor point for the synthesis of more complex conjugates and hybrid molecules. By linking the thiadiazole core to other chemical entities, new compounds with combined or enhanced properties can be generated.

Hybrid Molecules via Acyl and Sulfonyl Linkages: As discussed, acylation and sulfonylation reactions are effective methods to conjugate the thiadiazole scaffold with other molecules. For example, reacting the parent amine with a carboxylic acid or sulfonyl chloride that is part of another heterocyclic system (e.g., acridine, pyrazole) results in a hybrid molecule containing multiple pharmacophores. nih.govtandfonline.com

Schiff Base-Mediated Conjugates: The formation of Schiff bases is a straightforward method to create large, conjugated systems. chemrevlett.com By choosing an aldehyde or ketone that contains another functional or biologically active moiety, complex molecules can be assembled. For instance, condensing the amine with an aldehyde-substituted indole (B1671886) or quinoline (B57606) would result in a thiadiazole-indole or thiadiazole-quinoline hybrid.

Biheterocyclic Systems: The thiadiazole core can be incorporated into larger systems containing multiple heterocyclic rings. For example, derivatives of 5-(alkylthio)-1,3,4-thiadiazoles have been used as starting materials to synthesize nonfused biheterocyclic systems that also contain 1,3,4-oxadiazole (B1194373) or pyrazole (B372694) rings. researchgate.net Such molecules are of interest due to the diverse biological activities associated with these different heterocyclic cores.

Metal Complexes: The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring system, as well as the exocyclic amino group, can act as coordination sites for metal ions. This allows for the formation of metal complexes, which can exhibit unique properties distinct from the parent organic ligand. nih.govjmchemsci.com

Table 2: Examples of Conjugate and Hybrid Molecule Formation

| Linkage Type | Conjugated Moiety (Example) | Resulting Hybrid Molecule Class |

|---|---|---|

| Amide | Indole-3-acetic acid | Thiadiazole-Indole Conjugate |

| Sulfonamide | Acridine sulfonyl chloride | Thiadiazole-Acridine Hybrid |

| Imine (Schiff Base) | Quinolone-4-carboxaldehyde | Thiadiazole-Quinolone Conjugate |

| Thioether | 2-(chloromethyl)benzimidazole | Thiadiazole-Benzimidazole Hybrid |

| Coordination | Copper (II), Nickel (II) | Metal-Thiadiazole Complex |

Structural Elucidation and Advanced Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, as well as their connectivity.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule and their neighboring atoms. For 5-(Hexylthio)-1,3,4-thiadiazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the hexyl chain and the amine group.

The protons of the terminal methyl (CH₃) group of the hexyl chain would likely appear as a triplet in the upfield region of the spectrum, typically around δ 0.9 ppm. The four methylene (B1212753) (CH₂) groups of the hexyl chain that are not directly attached to the sulfur atom would produce overlapping multiplets in the range of δ 1.2-1.7 ppm. The methylene group adjacent to the sulfur atom (S-CH₂) is expected to be deshielded and therefore resonate at a lower field, likely as a triplet around δ 3.0 ppm. The protons of the primary amine (NH₂) group are anticipated to produce a broad singlet, the chemical shift of which can vary but is often observed in the range of δ 6.6-7.4 ppm. researchgate.net

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (hexyl) | ~ 0.9 | Triplet |

| (CH₂)₄ (hexyl) | ~ 1.2 - 1.7 | Multiplet |

| S-CH₂ (hexyl) | ~ 3.0 | Triplet |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display signals for the two distinct carbons of the thiadiazole ring and the six carbons of the hexyl chain.

The carbon atom of the thiadiazole ring bonded to the amino group (C-NH₂) is expected to resonate at a significantly downfield position, typically in the range of δ 160-170 ppm. The other carbon of the thiadiazole ring, bonded to the sulfur of the hexylthio group (C-S), would also be in the downfield region, likely around δ 150-160 ppm. The carbons of the hexyl chain would appear in the upfield region of the spectrum. The carbon of the S-CH₂ group is expected around δ 30-40 ppm, while the other methylene carbons would resonate between δ 20-35 ppm. The terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ (thiadiazole) | ~ 160 - 170 |

| C-S (thiadiazole) | ~ 150 - 160 |

| S-CH₂ (hexyl) | ~ 30 - 40 |

| (CH₂)₄ (hexyl) | ~ 20 - 35 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling between adjacent protons in the hexyl chain, for instance, showing a correlation between the S-CH₂ protons and the adjacent CH₂ protons.

HSQC would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignments made from the ¹H and ¹³C NMR spectra.

HMBC would provide information about longer-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the S-CH₂ protons and the C-S carbon of the thiadiazole ring, confirming the attachment of the hexylthio group to the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-S bonds. jmchemsci.com

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic hexyl chain would be observed between 2850 and 3000 cm⁻¹. The stretching vibration of the C=N double bond within the thiadiazole ring is anticipated to be in the range of 1620-1640 cm⁻¹. Furthermore, characteristic absorptions for the C-S bond and the thiadiazole ring structure are expected in the fingerprint region of the spectrum, typically below 1500 cm⁻¹. jmchemsci.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3100 - 3300 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (thiadiazole) | 1620 - 1640 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of the molecule under electron ionization would likely involve the cleavage of the hexyl chain and fragmentation of the thiadiazole ring. Common fragmentation pathways could include the loss of the hexyl radical or smaller alkyl fragments from the hexylthio side chain.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₁₅N₃S₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the structural features of 1,3,4-thiadiazole (B1197879) derivatives, offering detailed insights into their molecular conformation, tautomeric forms, and the intricate network of intermolecular interactions that govern their crystal packing. Although a crystal structure for the specific compound this compound is not available in the referenced literature, analysis of closely related 2-amino-1,3,4-thiadiazole (B1665364) derivatives provides a robust framework for understanding its expected solid-state characteristics.

Confirmation of Molecular Conformation and Tautomeric Forms

The molecular conformation of 2-amino-1,3,4-thiadiazole derivatives is largely defined by the planarity of the thiadiazole ring and the orientation of its substituents. In the crystal structures of analogous compounds, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, the five-membered thiadiazole ring is essentially planar. researchgate.net The exocyclic amino group is also observed to be nearly co-planar with the heterocyclic ring, a feature that suggests some degree of electronic delocalization between the amino group and the ring. nih.gov For this compound, a similar planar arrangement of the thiadiazole-amine core is anticipated. The hexylthio substituent, with its flexible alkyl chain, would likely exhibit a degree of conformational disorder in the crystal lattice.

A critical aspect of the structure of 2-amino-1,3,4-thiadiazoles is the potential for tautomerism, with the molecule existing in either the amino or the imino form. Theoretical studies, including Density Functional Theory (DFT) calculations on 2-amino-1,3,4-thiadiazole and its derivatives, have consistently shown that the amino tautomer is the more stable form, both in the gas phase and in various solvents. researchgate.net X-ray diffraction studies on a range of 2-amino-1,3,4-thiadiazole derivatives have experimentally confirmed that these compounds predominantly exist in the amino form in the solid state. researchgate.netresearchgate.netnih.gov This preference is attributed to the greater aromatic character and electronic stability of the amino tautomer. Therefore, it is confidently predicted that this compound will also adopt the amino tautomeric form in its crystalline state.

To illustrate the typical bond lengths and angles within the core structure, the following table presents representative data from a related 2-amino-1,3,4-thiadiazole derivative.

| Bond | Typical Length (Å) | Angle | **Typical Angle (°) ** |

| S1-C2 | 1.73 | C5-S1-C2 | 87.0 |

| C2-N3 | 1.32 | S1-C2-N3 | 115.0 |

| N3-N4 | 1.38 | C2-N3-N4 | 111.0 |

| N4-C5 | 1.31 | N3-N4-C5 | 113.0 |

| C5-S1 | 1.74 | N4-C5-S1 | 114.0 |

| C2-N(amino) | 1.34 | S1-C2-N(amino) | 122.0 |

| C5-S(thio) | 1.75 | S1-C5-S(thio) | 123.0 |

| Data is representative of typical 2-amino-5-thio-substituted 1,3,4-thiadiazole structures. |

Intermolecular Interactions in Crystal Lattice

The solid-state packing of 2-amino-1,3,4-thiadiazole derivatives is significantly influenced by a network of intermolecular hydrogen bonds. nih.gov The amino group at the 2-position acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. This leads to the formation of robust supramolecular structures.

In the crystal structures of 2-amino-5-alkyl-1,3,4-thiadiazoles, a common and prominent feature is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. researchgate.net Specifically, the amino group of one molecule donates a hydrogen to the N3 atom of a neighboring molecule, and vice versa, creating a characteristic R2(2)(8) graph-set motif. These dimers can then be further linked into more extended one-, two-, or three-dimensional networks through other hydrogen bonding interactions, often involving the N4 atom of the thiadiazole ring. researchgate.net

The table below summarizes the typical hydrogen bonding interactions observed in the crystal lattices of 2-amino-1,3,4-thiadiazole derivatives.

| Donor | Acceptor | Interaction Type | Typical Distance (D···A, Å) |

| N-H (amino) | N (thiadiazole) | Strong Hydrogen Bond | 2.9 - 3.2 |

| N-H (amino) | O (in co-crystals) | Strong Hydrogen Bond | 2.7 - 2.9 |

| C-H | N (thiadiazole) | Weak Hydrogen Bond | 3.2 - 3.5 |

| C-H | S (thiadiazole) | Weak Interaction | > 3.5 |

| Distances are representative and can vary depending on the specific compound and crystal packing. |

Computational and Theoretical Studies of 5 Hexylthio 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trnih.gov It is widely employed to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For derivatives of the 1,3,4-thiadiazole (B1197879) ring, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have proven effective in providing reliable theoretical data that aligns with experimental findings. nih.govnih.gov These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic profile.

Electronic Structure Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies for 1,3,4-Thiadiazole Analogues (Note: These values are illustrative, based on DFT calculations of similar structures, and serve to represent the expected electronic properties of 5-(Hexylthio)-1,3,4-thiadiazol-2-amine.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capacity, localized on amino and thioether groups. |

| LUMO | -1.2 | Electron-accepting capacity, localized on the thiadiazole ring. |

| Energy Gap (ΔE) | 5.3 | Indicator of high chemical stability and low reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in red and yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal distinct zones of reactivity:

Negative Regions: The most intense negative potential would be located around the nitrogen atoms of the thiadiazole ring and the nitrogen of the exocyclic amino group. These areas represent the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Regions: A region of positive potential would be associated with the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Neutral Regions: The hexyl chain, being a nonpolar alkyl group, would be characterized by a neutral potential (green), contributing to the molecule's hydrophobic character.

This charge distribution profile is crucial for understanding how the molecule interacts with biological receptors and other chemical species. mdpi.com

Conformational Analysis and Stability

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds associated with the hexylthio substituent. Specifically, rotation around the C-S bond connecting the hexyl group to the sulfur atom and the S-C bond linking the sulfur to the thiadiazole ring dictates the spatial arrangement of the alkyl chain relative to the heterocyclic core.

Computational studies on similar alkylthio-substituted heterocycles show that different conformers can have varying degrees of stability. iu.edu.sa The most stable conformer is typically the one that minimizes steric hindrance. For the hexyl group, an extended, staggered conformation is generally the lowest in energy. DFT calculations can be used to map the potential energy surface by systematically rotating these bonds, identifying the global minimum energy conformer and the energy barriers to rotation. researchgate.net This analysis is vital as the biological activity of a molecule can be highly dependent on its preferred three-dimensional shape.

Reactivity Predictions (e.g., Nucleophilic/Electrophilic Sites)

The reactivity of this compound can be predicted by integrating insights from frontier orbital analysis and MEP mapping.

Nucleophilic Sites: The regions with the highest HOMO density and negative electrostatic potential are the most probable centers for electrophilic attack. For this molecule, these are the nitrogen atom of the amino group and the nitrogen atoms within the thiadiazole ring. The exocyclic amino group is a well-known site for derivatization via reactions with electrophiles.

Electrophilic Sites: The LUMO is primarily located on the thiadiazole ring, suggesting that the ring carbons are potential sites for nucleophilic attack, although the aromaticity of the ring reduces this tendency. The hydrogen atoms of the amino group, showing a positive MEP, are the most likely electrophilic sites, acting as hydrogen bond donors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For 1,3,4-thiadiazole derivatives, docking studies have been widely used to explore their potential as inhibitors of various enzymes, including kinases, carbonic anhydrase, and dihydrofolate reductase. dovepress.comdovepress.com

Ligand-Protein Interaction Modeling (e.g., Enzyme Binding Sites)

In a typical molecular docking simulation, this compound would be placed into the active site of a target protein to evaluate its binding affinity (often expressed as a docking score in kcal/mol) and interaction patterns. researchgate.net The structural features of the molecule suggest several key interactions that would stabilize its binding within an enzyme's active site:

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the thiadiazole ring can also act as hydrogen bond acceptors. These interactions are critical for anchoring the ligand in the correct orientation. researchgate.net

Hydrophobic Interactions: The long, flexible hexyl chain is ideally suited to occupy hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-Interactions: The aromatic 1,3,4-thiadiazole ring can engage in π-π stacking or π-sulfur interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the dynamic nature of the interactions.

Table 2: Predicted Ligand-Protein Interactions for this compound (Note: This table presents a hypothetical binding scenario based on docking studies of analogous 1,3,4-thiadiazole derivatives.)

| Interaction Type | Molecular Feature Involved | Potential Amino Acid Partners | Representative Binding Energy (kcal/mol) |

| Hydrogen Bond (Donor) | Amino (-NH2) group | Asp, Glu, Ser | -8.5 to -9.5 |

| Hydrogen Bond (Acceptor) | Amino (-NH2) and Ring Nitrogens | Asn, Gln, His | |

| Hydrophobic Interaction | Hexyl (-C6H13) chain | Leu, Val, Ile, Ala | |

| π-Sulfur / π-π Stacking | 1,3,4-Thiadiazole Ring | Phe, Tyr, Trp |

Predicting Binding Affinities and Modes of Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules, such as 1,3,4-thiadiazole derivatives, to the active site of a biological target, typically a protein or enzyme.

Research on various N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives has utilized molecular docking to evaluate their potential as inhibitors for the COVID-19 main protease (PDB ID: 6LU7). The studies revealed that these compounds exhibit promising binding energies, indicating stable interactions within the enzyme's active site. nih.gov For instance, the docking scores for a series of these derivatives ranged from -5.4 to -8.0 kcal/mol. nih.gov Similarly, docking studies on other 1,3,4-thiadiazole derivatives against targets like dihydrofolate reductase (DHFR) have been performed to rationalize their anticancer activity. dovepress.comresearchgate.net These computational models affirm that the thiadiazole scaffold can be effectively accommodated in the binding pockets of various enzymes. nih.gov

| Compound Series | Biological Target | Range of Binding Affinities (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines nih.gov | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143, HIS163, SER144 |

| 1,3,4-Thiadiazole-Thiazolidine-4-one Derivatives universci.com | SARS-CoV-2 RdRP (6M71) | -6.9 to -8.5 | Not Specified |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (20b) dovepress.comresearchgate.net | Dihydrofolate Reductase (DHFR) | -1.6 E (Kcal/mol) (Binding Energy) | Not Specified |

| 1,3,4-Thiadiazole Himachalene Hybrids nih.gov | Mushroom Tyrosinase | Not Specified (Docking results confirmed accumulation in active site) | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

Predictive QSAR models have been developed for various series of 1,3,4-thiadiazole derivatives to forecast their therapeutic potential. For example, a QSAR study was conducted on a series of (1,3,4-thiadiazol-2-ylthio) acetamides derived from 5-nitrofuran to understand their antileishmanial activity. researchgate.net Another study focused on 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives, also for antileishmanial activity, developing models using multiple linear regression (MLR), non-linear regression, and artificial neural networks (ANN). researchgate.net These models are built by calculating a range of molecular descriptors (e.g., topological, electronic, steric) for each compound and correlating them with the experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). The robustness of these models is typically validated through internal and external validation techniques to ensure their predictive power for new, untested compounds. researchgate.net

Mechanistic Insights from Computational Approaches

Computational methods are also employed to shed light on the fundamental chemical processes involving this compound and related compounds, including their formation and intrinsic chemical properties.

Elucidating Reaction Mechanisms and Pathways

Computational studies, particularly those using density functional theory (DFT), can be used to investigate the mechanisms of chemical reactions. For the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, computational analysis has been used to study the chemical species involved in the reaction pathways. researchgate.net Such studies can help in optimizing reaction conditions and improving synthesis yields by providing a molecular-level understanding of the process. The reaction to form the 1,3,4-thiadiazole ring often involves the cyclization of thiosemicarbazide (B42300) precursors. growingscience.commdpi.com Computational modeling can elucidate the transition states and energy barriers of these cyclization reactions, offering insights that are difficult to obtain through experimental means alone.

Investigating Tautomeric Equilibria and Aromaticity

The 2-amino-1,3,4-thiadiazole (B1665364) core, present in the subject compound, can exist in different tautomeric forms, primarily the amino and imino forms. sid.irresearchgate.net Computational studies using DFT have been extensively applied to determine the relative stabilities of these tautomers. sid.ir Calculations performed at the B3LYP/6-311++G** level of theory have shown that the 2-amino-1,3,4-thiadiazole (ATD) tautomer is significantly more stable than the corresponding imino (ITD and ITO) forms, both in the gas phase and in various solvents like water, THF, and DMSO. sid.ir The energy of all tautomers generally decreases in polar solvents compared to the gas phase, but the solvent does not alter the preference for the amino tautomer. sid.ir

The stability of the 1,3,4-thiadiazole ring is attributed to its strong aromaticity, which also contributes to its in vivo stability. rsc.org This aromatic character is due to the delocalization of π-electrons within the five-membered ring. The presence of the =N-C-S- moiety is considered a key "toxophoric" group that contributes to the biological activities of these compounds. growingscience.comsid.irdovepress.com

| Tautomer | Gas Phase (Hartree) | Water (Hartree) | THF (Hartree) | DMSO (Hartree) |

|---|---|---|---|---|

| ATD (amino) | -676.24275 | -676.25597 | -676.25396 | -676.25579 |

| ITD1 (imino) | -676.22013 | -676.23725 | -676.23485 | -676.23703 |

| ITD2 (imino) | -676.21634 | -676.23594 | -676.23321 | -676.23571 |

| ITO1 (imino) | -676.20455 | -676.22176 | -676.21935 | -676.22155 |

| ITO2 (imino) | -676.20459 | -676.22179 | -676.21938 | -676.22158 |

Investigation of Biological Activities and Molecular Mechanisms in Vitro & in Silico

Antiproliferative and Anticancer Activity against Cell Lines

While the 1,3,4-thiadiazole (B1197879) nucleus is a common feature in many compounds screened for anticancer properties, specific studies detailing the antiproliferative effects of 5-(Hexylthio)-1,3,4-thiadiazol-2-amine are not extensively documented. Research on analogous structures, such as those with different alkyl or arylthio substituents at the 5-position, has shown varying degrees of cytotoxic activity against a range of cancer cell lines. For instance, derivatives with benzylthio groups have been evaluated for their anticancer potential. However, direct extrapolation of these findings to the hexylthio derivative is not scientifically valid, as small changes in the alkyl chain length and structure can significantly impact biological activity.

Comprehensive screening data for this compound against the commonly used panel of human cancer cell lines—including MCF-7 (breast), LoVo (colon), A549 (lung), DU-145 (prostate), and HepG2 (liver)—is not available in the reviewed literature. The general class of 2-amino-1,3,4-thiadiazoles has been the subject of numerous anticancer studies, showing that the substituent at the 5-position is a critical determinant of potency and selectivity. nih.govnih.govnih.gov

Molecular mechanism studies, including cell cycle analysis and apoptosis induction assays, are crucial for understanding how a compound exerts its anticancer effects. For many 1,3,4-thiadiazole derivatives, activities such as cell cycle arrest at different phases (e.g., G0/G1 or G2/M) and the induction of programmed cell death (apoptosis) have been reported. nih.govnih.govrsc.orgresearchgate.netrsc.org However, specific experimental data from such studies conducted on this compound have not been published.

Enzyme inhibition is a key mechanism for many anticancer drugs. Tyrosine kinases and dihydrofolate reductase (DHFR) are common targets for 1,3,4-thiadiazole-based compounds. nih.govnih.govrjpbr.com The thiadiazole ring can act as a bioisostere for other chemical groups, enabling it to fit into the active sites of these enzymes. nih.gov While molecular docking and in vitro enzyme assays have been performed for various analogs, specific inhibitory constants (e.g., IC₅₀ values) for this compound against tyrosine kinases or DHFR are not documented in the available research.

The freshwater crustacean Daphnia magna is often used as a model organism for preliminary ecotoxicity and general toxicity screening of chemical compounds. nih.govuc.pt Such studies can provide an early indication of a compound's biological impact. A review of the literature did not yield specific toxicity data (e.g., LC₅₀ values) for this compound in Daphnia magna.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-established pharmacophore in the development of new antimicrobial agents. nih.govresearchgate.net The sulfur and nitrogen atoms in the heterocyclic ring are believed to play a crucial role in the antimicrobial action.

Numerous studies have demonstrated that 5-substituted-1,3,4-thiadiazol-2-amine derivatives possess activity against a spectrum of bacteria. The nature of the substituent at the 5-position significantly influences the potency and spectrum of this activity. For example, derivatives containing benzylthio or nitroaryl groups have shown notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govut.ac.irresearchgate.net However, specific Minimum Inhibitory Concentration (MIC) values for this compound against representative Gram-positive and Gram-negative bacterial strains have not been reported in the surveyed scientific literature.

Assessment against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The 2-amino-1,3,4-thiadiazole core is a constituent of various compounds investigated for their antifungal properties. nih.gov Studies on derivatives have demonstrated notable efficacy against pathogenic fungal strains such as Candida albicans and Aspergillus niger. nih.gov For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were evaluated for their antifungal activity using the disk diffusion technique. nih.gov Among these, compounds featuring chloro and fluoro substitutions on the phenyl ring displayed significant inhibitory effects against both C. albicans and A. niger. nih.gov The activity of these derivatives underscores the potential of the 5-substituted-2-amino-1,3,4-thiadiazole scaffold as a source of antifungal agents. nih.gov Another study highlighted that certain synthetic 1,3,4-thiadiazole derivatives exhibited promising antifungal activity against various strains, including Aspergillus niger. wjpmr.com

| Compound Derivative | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | nih.gov |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | nih.gov |

| Ciprofloxacin (Standard) | S. aureus / B. subtilis | 18-20 | nih.gov |

Anti-Helicobacter pylori Activity

The 2-amino-1,3,4-thiadiazole framework is recognized as a promising structural model for the development of future agents against Helicobacter pylori. farmaciajournal.com This bacterium is a major pathogen responsible for various gastric complications. farmaciajournal.com Research into 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives has shown that the introduction of different alkylthio groups at the 2-position can alter the inhibitory activity against H. pylori. nih.gov The nature of the substituent at the 5-position is also crucial, with 5-nitrofuran and 5-nitroimidazole moieties being preferable for potent activity. nih.gov

In other studies, newly synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated strong antimicrobial activity against metronidazole-resistant H. pylori strains. nih.gov Certain compounds in this series produced significant inhibition zones, indicating high potency. nih.gov For example, compounds designated 9, 20, and 29 showed inhibition zones greater than 30 mm at a concentration of 100 μ g/disc and greater than 20 mm at 50 μ g/disc . nih.gov This highlights the potential of the thiadiazole scaffold in combating antibiotic-resistant bacterial strains. nih.gov

| Compound Class | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles | Alkylthio group at C-2; Nitroaryl group at C-5 | Moderate to strong inhibitory response against metronidazole-resistant H. pylori. | nih.gov |

| 2-(Thiadiazolylimino)thiazolidin-4-ones | 5-nitrofuran group at C-5 of thiadiazole | Strong activity against resistant H. pylori (Inhibition zone >30 mm at 100 μg/disc). | nih.gov |

Antiviral Activity (e.g., HIV, Influenza A)

The 1,3,4-thiadiazole nucleus is a key component in various compounds explored for their antiviral capabilities. nih.gov While derivatives often show moderate to low in vitro activity against Human Immunodeficiency Virus (HIV-1 and HIV-2) compared to reference drugs, the scaffold remains a subject of interest. nih.gov

In the context of influenza, research has identified 1,3,4-thiadiazole derivatives with inhibitory effects. One study investigated 2-phenylamino-1,3,4-thiadiazole derivatives for activity against several respiratory viruses. nih.gov A specific compound, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, was identified as an inhibitor of the Influenza A H3N2 virus subtype, with a half-maximal effective concentration (EC₅₀) of 31.4 μM. nih.gov This activity, while moderate compared to the standard drug oseltamivir, marks the scaffold as a promising starting point for further development. nih.gov Additionally, other research has shown that incorporating the 1,3,4-thiadiazole ring can lead to compounds with activity against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.govmdpi.com

| Compound Derivative | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | EC₅₀ | 31.4 μM | nih.gov |

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 / HIV-2 | - | Moderate to low activity | nih.gov |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco Mosaic Virus (TMV) | EC₅₀ | 203.5 μg/mL | mdpi.com |

Enzyme Inhibition and Modulation

The diverse biological effects of 1,3,4-thiadiazole derivatives are frequently attributed to their ability to interact with and inhibit specific enzymes. This targeted enzyme modulation is a key mechanism underlying their therapeutic potential in various pathological conditions.

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a cornerstone of several potent carbonic anhydrase (CA) inhibitors, most notably the diuretic drug Acetazolamide (B1664987). researchgate.net The inhibitory activity of this class of compounds is critically dependent on a sulfonamide (-SO₂NH₂) group, which coordinates to the zinc ion in the enzyme's active site. nih.gov Numerous studies have synthesized and evaluated 1,3,4-thiadiazole-sulfonamide derivatives, demonstrating potent inhibition of various human CA isoforms (hCA). nih.govnih.gov For example, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, with one compound exhibiting an IC₅₀ value of 0.402 µM, making it more potent than the standard drug acetazolamide (IC₅₀ = 0.998 µM). rsc.org

It is crucial to note that this compound lacks the essential sulfonamide moiety required for the canonical mechanism of CA inhibition. Therefore, it is not expected to be a potent inhibitor of carbonic anhydrase in the same manner as acetazolamide and its derivatives.

| Compound Class | Key Structural Feature | Target Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-thiazolidinone hybrid (7i) | Sulfonamide group absent, but different scaffold | Carbonic Anhydrase | IC₅₀ = 0.402 µM | rsc.org |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | Sulfonamide group present | hCA VA / hCA VB | Kᵢ in low nanomolar range (1.3-74 nM) | nih.gov |

| Acetazolamide (Standard) | Sulfonamide group present | Carbonic Anhydrase | IC₅₀ = 0.998 µM | rsc.org |

Urease Inhibition

Urease is a critical enzyme for the survival of H. pylori in the acidic environment of the stomach, making it a key target for anti-H. pylori therapies. The 1,3,4-thiadiazole scaffold has been extensively explored for urease inhibition. nih.gov A series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides were shown to be highly effective urease inhibitors, with IC₅₀ values ranging from 0.94 to 6.78 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.50 µM). nih.gov The most active compound from this series, featuring a thiophene (B33073) substituent, recorded an IC₅₀ value of 0.94 µM. nih.gov

Another study on new cysteine-N-arylacetamide derivatives demonstrated IC₅₀ values as low as 0.35 µM, which was approximately 60 times more potent than thiourea. researchgate.net These findings establish the 1,3,4-thiadiazole core as a valuable pharmacophore for designing potent inhibitors of the urease enzyme. nih.govresearchgate.net

| Compound Series | Most Potent Derivative (IC₅₀) | Standard (Thiourea) IC₅₀ | Reference |

|---|---|---|---|

| 5-Nitrofuran-2-yl-thiadiazoles | 0.94 µM | 22.50 µM | nih.gov |

| Cysteine-N-arylacetamides | 0.35 µM | 21.1 µM | researchgate.net |

| nih.govnih.govtriazolo[3,4-b] mdpi.comnih.govthiadiazoles | 0.87 µM | 22.54 µM | researchgate.net |

Cyclooxygenase Inhibition

Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The goal of many studies is to design selective inhibitors for the COX-2 isoform to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

One study focused on 1,3,4-thiadiazole-2-thione analogs of flufenamic acid, a known NSAID. The most potent of these compounds demonstrated dual inhibition of both COX and 5-lipoxygenase (5-LO), with an IC₅₀ value of 0.85 µM for COX inhibition in an intact cell line. nih.gov In another investigation, thiadiazole-thiazolidinone hybrids were developed as highly potent and selective COX-2 inhibitors. The most promising compound from this series inhibited the COX-2 enzyme with an IC₅₀ of 70 nM. nih.gov These results indicate that the 1,3,4-thiadiazole scaffold can be effectively modified to produce potent and selective anti-inflammatory agents acting through COX inhibition. nih.govnih.gov

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-2-thione analog of flufenamic acid | Cyclooxygenase (CO) | 0.85 µM | nih.gov |

| Thiadiazole-thiazolidinone hybrid (6l) | COX-2 | 70 nM | nih.gov |

| Celecoxib (Standard) | COX-2 | 49 nM | nih.gov |

Other Relevant Enzyme Targets (e.g., Matrix Metalloproteinases, Phosphodiesterases)

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore that interacts with several key enzyme systems. nih.gov Among these, Matrix Metalloproteinases (MMPs) and Phosphodiesterases (PDEs) are notable molecular targets. nih.gov Derivatives of 5-amino-2-mercapto-1,3,4-thiadiazole have been synthesized and investigated as inhibitors of MMPs, which are zinc-dependent endopeptidases involved in tissue remodeling and pathological processes like cancer metastasis. nih.gov

In one study, a series of compounds incorporating the 5-amino-2-mercapto-1,3,4-thiadiazole moiety as a zinc-binding group were prepared and assayed against human MMP-1, MMP-2, MMP-8, and MMP-9. nih.gov These derivatives demonstrated potent inhibitory activity, with efficacy in the low micromolar range for some of the targeted enzymes. nih.gov The inhibitory mechanism involves the thiadiazole ring acting as a chelating agent for the catalytic zinc ion within the enzyme's active site. nih.gov This suggests that this compound, by virtue of its core structure, may exhibit similar inhibitory potential against MMPs.

Other Biological Activities

Antioxidant Activity

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), the parent compound of this compound, have demonstrated significant antioxidant properties. The antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govresearchgate.net

Studies on various 5-substituted-1,3,4-thiadiazole-2-thiols have shown that the nature of the substituent at the 5-position can modulate antioxidant efficacy. researchgate.net Thiazolidinone derivatives of 1,3,4-thiadiazole have also been tested for their antioxidant activity using DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) assays. nih.gov For instance, one 1,3,4-thiadiazole based compound showed a DPPH scavenging activity of 33.98% and inhibited lipid peroxidation by approximately 50% in the TBARS test. nih.gov Another study on 1,3,4-thiadiazole linked to a 4-thiazolidinone (B1220212) moiety found that some derivatives exhibited promising antioxidant activity with IC50 values comparable to the standard, ascorbic acid. saudijournals.com The presence of the sulfur atom and the aromatic nature of the thiadiazole ring are believed to contribute to this free radical scavenging ability.

Table 1: In Vitro Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivative | DPPH Scavenging | % Scavenging | 33.98% | nih.gov |

| 1,3,4-Thiadiazole derivative | TBARS | % LPO Inhibition | ~50% | nih.gov |

| Thiadiazole-Thiazolidinone Hybrid (TZD 5) | DPPH Scavenging | IC50 | 27.50 µM | saudijournals.com |

| Thiadiazole-Thiazolidinone Hybrid (TZD 3) | DPPH Scavenging | IC50 | 28.00 µM | saudijournals.com |

| Ascorbic Acid (Standard) | DPPH Scavenging | IC50 | 29.2 µM | saudijournals.com |

Anti-inflammatory Activity

The 1,3,4-thiadiazole nucleus is a key feature in compounds designed as anti-inflammatory agents. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. researchgate.net In silico docking studies have been performed to evaluate the binding affinity of 5-alkyl/aryl 2-amino 1,3,4-thiadiazole derivatives to the active site of the COX-2 enzyme. researchgate.net

In vitro anti-inflammatory activity has been assessed using methods such as the bovine serum albumin protein denaturation procedure. nih.gov In one study, S-alkyl derivatives of 1,3,4-thiadiazole-2-carboxamide (B11807702) showed significant anti-inflammatory activity. At a concentration of 250 µg/ml, certain compounds exhibited high percentages of inhibition of protein denaturation (83.24% to 86.44%), comparable to the reference drug diclofenac (B195802) sodium. nih.gov These findings suggest that this compound likely possesses anti-inflammatory properties, potentially mediated through the inhibition of protein denaturation and COX enzymes.

Table 2: In Vitro Anti-inflammatory Activity of 1,3,4-Thiadiazole-2-Carboxamide Derivatives

| Compound | Concentration (µg/ml) | % Inhibition of Protein Denaturation | Reference |

|---|---|---|---|

| 3a | 250 | 83.24% | nih.gov |

| 4c | 250 | 86.44% | nih.gov |

| 8c | 250 | 85.14% | nih.gov |

| Diclofenac Sodium (Standard) | 250 | Not specified, used as reference | nih.gov |

Diuretic Activity (e.g., Carbonic Anhydrase-mediated)

The 1,3,4-thiadiazole core is a well-established scaffold for diuretics, with known drugs like acetazolamide featuring this heterocyclic system. nuph.edu.ua The diuretic effect is primarily mediated through the inhibition of carbonic anhydrase (CA), an enzyme crucial for acid-base balance and electrolyte transport in the renal tubules. nih.govnuph.edu.ua

Research on 5-amino-1,3,4-thiadiazole-2-thiol derivatives, including S-alkylated compounds, has confirmed their diuretic potential. nuph.edu.ua In vivo studies in rats have demonstrated that compounds such as 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives significantly increase total urinary output. nuph.edu.uaresearchgate.net These compounds were also evaluated for their effects on electrolyte excretion (natriuretic and saluretic properties) and their ability to inhibit carbonic anhydrase. nuph.edu.ua The structural similarity between the tested S-benzyl derivatives and this compound suggests a high likelihood of comparable diuretic and CA-inhibitory activity.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of 1,3,4-thiadiazole derivatives. mdpi.com These compounds have been evaluated in vivo using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. researchgate.netnih.govfrontiersin.org

For instance, a Schiff base derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, provided 66.67% protection in the MES test and 80% protection in the scPTZ test at a dose of 100 mg/kg, with no signs of neurotoxicity. nih.govfrontiersin.org Another study on 2,5-disubstituted-1,3,4-thiadiazoles found that some compounds afforded up to 90% protection against pentylenetetrazole-induced convulsions in mice. researchgate.net The lipophilicity conferred by substituents, such as an S-alkyl group, is often correlated with enhanced anticonvulsant activity. nih.gov

Table 3: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives in Animal Models

| Compound/Derivative Type | Test Model | Dose | Protection (%) | Reference |

|---|---|---|---|---|

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 100 mg/kg | 66.67% | nih.govfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | scPTZ | 100 mg/kg | 80% | nih.govfrontiersin.org |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 300 mg/kg | 64.28% | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazole (Compound 2a) | PTZ | 100 mg/kg i.p. | 90% | researchgate.net |

Antidepressant and Anxiolytic Effects

Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have been synthesized and screened for their activity on the central nervous system, revealing marked antidepressant and anxiolytic properties. nih.gov The efficacy of some of these compounds has been found to be comparable to reference drugs such as Imipramine (B1671792) and Diazepam. nih.gov

In preclinical studies, the antidepressant activity of S-benzylthio derivatives of 5-amino-1,3,4-thiadiazole-2-thiol imines was evaluated. researchgate.netnih.gov Certain compounds showed a significant decrease in immobility time in forced swim tests, with reductions of 77.99% and 76.26%, close to the effect of the standard drug imipramine (82%). researchgate.netnih.gov The anxiolytic-like effects are thought to be mediated, at least in part, through interaction with the serotonergic system, particularly 5-HT2A receptors. mdpi.com The structural features of this compound align with those of derivatives showing these psychoactive properties.

Antitubercular Activity

The 1,3,4-thiadiazole scaffold is a core component in a variety of compounds exhibiting a wide spectrum of pharmacological effects, including notable antitubercular activity. jetir.orgjapsonline.com Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been identified as promising candidates for the development of new antituberculosis agents. cbijournal.comtandfonline.com In vitro screening of these compounds against Mycobacterium tuberculosis has provided valuable data on their inhibitory potential.

Several studies have evaluated the antimycobacterial activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives. For instance, a series of alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters were tested against the H37Rv strain of M. tuberculosis. The results indicated that the length of the alkyl chain in the ester group significantly influences the activity, with the n-propyl ester showing the highest potency. nih.gov Similarly, another study on alkyl α-[5-(nitro-aryl)-1,3,4-thiadiazole-2-ylthio]acetates demonstrated that compounds with nitrofuran and nitroimidazole moieties possess significant antitubercular activity, with MIC values ranging from 0.78 to 6.25 µg/mL. nih.gov

Substitutions on the 2-amino group have also been shown to be critical for activity. In one study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibition of in vitro growth of M. tuberculosis H37Rv, suggesting that aryl-amino substitutions can enhance efficacy. tandfonline.comresearchgate.net Further research into N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives revealed that a cyclohexyl substituent on the 5-amino group resulted in the highest inhibitory activity (67%) against M. tuberculosis. cbijournal.com

These findings underscore the potential of the 1,3,4-thiadiazole scaffold as a basis for novel antitubercular drugs. The data suggest that modifications at both the C5 and N2 positions are key strategies for optimizing the biological activity of these compounds.

Table 1: In Vitro Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Substituent at C5 | Substituent at C2 | Activity Measurement | Value | Reference |

|---|---|---|---|---|---|

| n-Propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | 5-nitro-2-thienyl | -S-CH(COOC3H7) | MIC | 0.39 µg/mL | nih.gov |

| Methyl α-[5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-ylthio]acetate | 5-nitro-2-furyl | -S-CH(COOCH3) | MIC | 3.13 µg/mL | nih.gov |

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 4-fluorophenyl | -NH-Phenyl | % Inhibition | 69% | tandfonline.com |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | Phenyl | -NH-Phenyl | % Inhibition | 65% | tandfonline.com |

| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | -NH-Cyclohexyl | 4-(N-phenylthiourea)phenyl | % Inhibition | 67% | cbijournal.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of 1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications affect the pharmacological profile, guiding the design of more potent and selective therapeutic agents.

Impact of Hexylthio Moiety on Biological Profile

The presence of a thioether (-S-) linkage at the C5 position of the 1,3,4-thiadiazole ring is a common feature in many biologically active derivatives. nih.govnih.gov The sulfur atom in this position can influence the compound's lipophilicity and electronic properties, which are critical for membrane permeability and interaction with biological targets. nih.gov

The hexyl group, a six-carbon alkyl chain, attached to the sulfur atom contributes significantly to the lipophilicity of the this compound molecule. Increased lipophilicity can enhance the ability of a compound to cross the lipid-rich cell wall of mycobacteria, a crucial step for antitubercular agents. Studies on related series, such as alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates, have shown that varying the length of the alkyl chain modulates antimycobacterial activity. nih.gov While direct data on the hexyl group in this specific context is limited, the general trend observed in similar compounds suggests that an alkyl chain of moderate length, such as hexyl, can be favorable for antitubercular efficacy by optimizing the hydrophobic-hydrophilic balance of the molecule.

Effects of Substitutions on the Thiadiazole Ring and Amino Group

SAR studies have extensively explored the impact of modifying the substituents at both the C5 and C2 positions of the 2-amino-1,3,4-thiadiazole scaffold.

Substitutions at the C5 Position: While this article focuses on the 5-hexylthio moiety, it is informative to compare its potential influence with other groups. The introduction of aryl groups at the C5 position, such as phenyl or 4-fluorophenyl, has been shown to confer significant antitubercular activity. tandfonline.comresearchgate.net The electronic nature of these substituents is important; electron-withdrawing groups on the aryl ring can enhance the biological activity. tandfonline.comkthmcollege.ac.in The replacement of these aryl groups with an alkylthio moiety like hexylthio introduces greater flexibility and lipophilicity, which can alter the mechanism of action or target interaction.

Substitutions on the 2-Amino Group: The 2-amino group is a key site for chemical modification to modulate biological activity. nih.govresearchgate.net Unsubstituted 2-amino-1,3,4-thiadiazoles serve as a foundational scaffold. researchgate.net However, derivatization of this amino group often leads to enhanced potency. For example, converting the primary amine to a secondary amine through arylation (e.g., 2-phenylamino derivatives) has proven to be a successful strategy for increasing antitubercular activity. tandfonline.com Further substitution on the phenyl ring of the 2-phenylamino group can fine-tune this activity. A study on 2-phenylamino-5-aryl-1,3,4-thiadiazoles found that a 4-fluorophenyl group at C5 combined with a phenylamino (B1219803) group at C2 resulted in high inhibitory activity. researchgate.net Acylation of the amino group is another common modification, though its effect can vary depending on the specific acyl group introduced. nih.gov These findings indicate that the hydrogen-bonding capacity and steric profile of the substituent at the 2-position are critical determinants of biological efficacy.

Table 2: Influence of Substituents on the Antitubercular Activity of 2-Amino-1,3,4-thiadiazole Derivatives

| C5-Substituent | C2-Substituent | Observation | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Phenylamino | High activity (69% inhibition) | tandfonline.comresearchgate.net |

| Phenyl | Phenylamino | Good activity (65% inhibition) | tandfonline.com |

| Aryl | Amino | Serves as a foundational scaffold for active compounds | researchgate.net |

Insights from Scaffold Hopping and Bioisosteric Replacement

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its favorable physicochemical properties. nih.gov Its utility is often enhanced through the principles of bioisosteric replacement and scaffold hopping.

Bioisosterism refers to the replacement of a functional group or moiety with another that has similar physical or chemical properties, leading to a comparable biological response. The 1,3,4-thiadiazole ring is a well-known bioisostere of the 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) rings. nih.govrsc.orgmdpi.com This relationship is exploited in drug design to improve potency, alter metabolic stability, or reduce toxicity. For example, replacing an oxadiazole with a thiadiazole can increase lipid solubility due to the presence of the sulfur atom, potentially improving pharmacokinetic properties. nih.govmdpi.com

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric elements responsible for biological activity. This strategy is used to explore new chemical space and develop novel intellectual property. Given that 1,3,4-thiadiazole derivatives show potent antitubercular activity, related heterocyclic systems like 1,2,4-triazoles, thiazoles, or pyrimidines could be explored as alternative scaffolds. nih.govnih.gov By maintaining key features, such as the spatial arrangement of substituents corresponding to the C2 and C5 positions of the original thiadiazole, it may be possible to design novel antitubercular agents with different core structures but similar or improved biological profiles.

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogs of 5-(Hexylthio)-1,3,4-thiadiazol-2-amine

The synthesis of new derivatives based on the this compound core is a primary avenue for future research. By systematically modifying its structure, researchers can explore structure-activity relationships (SAR) to enhance desired properties. researchgate.net

A key strategy in the design of novel analogs involves the modification of the substituent at the 5-position of the 1,3,4-thiadiazole (B1197879) ring. The hexylthio group can be systematically replaced with a variety of other alkyl and arylthio moieties to investigate the impact of chain length, branching, and aromaticity on the compound's activity. For instance, the introduction of different alkyl chains can influence the molecule's lipophilicity, which is a critical factor in its biological interactions. researchgate.net